molecular formula C27H23N5O5 B2505457 methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189900-39-7

methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

Cat. No. B2505457
CAS RN: 1189900-39-7
M. Wt: 497.511
InChI Key: POVOPMLWRSBDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on cyclization and condensation reactions. For instance, methyl 2-benzoylamino-2-oxobutanoate was transformed into methyl 2-arylamino-2-(benzoylamino)but-2-enoates and further cyclized to yield oxazolo[4,5-c]quinoline derivatives and imidazole carboxylates . Another study describes the synthesis of a 2-methyl derivative of a spiro(benzo[h]triazolo[3,4-b]quinazoline) through a series of reactions including cyclization and methylation . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions in the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. The structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) was determined, which provides a basis for understanding the structural aspects of the triazoloquinazoline moiety . This information is crucial for predicting the behavior of similar compounds, including the target molecule, during chemical reactions and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds through cyclization, which is a common strategy for constructing complex molecular architectures. The reactions often involve the use of reagents such as polyphosphoric acid, benzoyl isothiocyanate, and orthoformic ester, which facilitate the formation of the desired heterocycles . These reactions are relevant to the synthesis of the target compound, which also contains heterocyclic elements.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the target compound, they do provide information on similar compounds. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their regioisomeric analogs suggests that these compounds can be obtained in good yields and have distinct chemical properties based on their structural isomerism . The physical properties such as solubility, melting point, and stability can be inferred from the structural similarities between the compounds studied and the target molecule.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is integral to synthesizing various heterocyclic derivatives, which have been investigated for their potential applications in medicinal chemistry. For instance, research has demonstrated the synthesis of derivatives linked to amino acids, showcasing the versatility of this compound in creating biologically relevant molecules. These synthesized molecules exhibit a range of biological activities, including potential antimicrobial and anticancer properties, highlighting the compound's utility in drug discovery and development processes (Fathalla, 2015).

Potential Rapid-Onset Antidepressants

Further research into derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold has identified compounds with significant potential as rapid-onset antidepressants. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats, indicating their potential utility as novel antidepressant agents. Moreover, their interaction with adenosine receptors suggests a unique mechanism of action, which could offer new therapeutic avenues for treating depression (Sarges et al., 1990).

Antimicrobial and Antifungal Activity

The compound has also been utilized in the synthesis of new pyrazoline and pyrazole derivatives with demonstrated antimicrobial and antifungal activities. These derivatives have been tested against a variety of microorganisms, showcasing the compound's role in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the importance of discovering new compounds with antimicrobial efficacy (Hassan, 2013).

Synthesis of Fluoroquinolones

Furthermore, the compound's framework has been employed in the synthesis of novel fluoroquinolones, indicating its utility in creating compounds with potential antibacterial properties. Fluoroquinolones are a crucial class of antibiotics, and the synthesis of new derivatives could help combat resistant bacterial strains, underscoring the compound's significance in antibiotic research (Lipunova et al., 1997).

properties

IUPAC Name

methyl 2-[[2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-3-17-12-14-18(15-13-17)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)16-23(33)28-20-9-5-4-8-19(20)26(34)36-2/h4-15H,3,16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVOPMLWRSBDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.